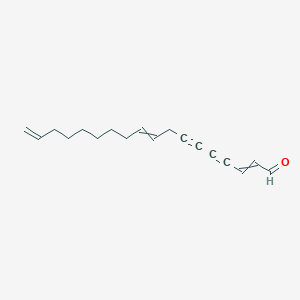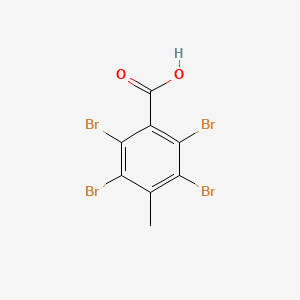
Benzoic acid, 2,3,5,6-tetrabromo-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,3,5,6-tetrabromo-4-methyl-: is a brominated derivative of benzoic acid This compound is characterized by the presence of four bromine atoms and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,5,6-tetrabromo-4-methyl- typically involves the bromination of 4-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable methods to obtain high-purity benzoic acid, 2,3,5,6-tetrabromo-4-methyl-.
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 4-methylbenzoic acid.
Oxidation: Formation of 2,3,5,6-tetrabromoterephthalic acid.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- is used as a precursor in the synthesis of various organic compounds. It is also used in the study of halogenated aromatic compounds and their reactivity.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of brominated drugs and pharmaceuticals.
Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its brominated structure makes it a candidate for the synthesis of bioactive molecules with potential medicinal properties.
Industry: In the industrial sector, benzoic acid, 2,3,5,6-tetrabromo-4-methyl- is used as an intermediate in the production of flame retardants, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2,3,5,6-tetrabromo-4-methyl- involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Benzoic acid, 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)-:
Benzoic acid, 4-methyl-: A simpler derivative of benzoic acid with a single methyl group.
Benzoic acid, 2-amino-4-methyl-: Contains an amino group and a methyl group, used in various chemical applications.
Uniqueness: Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- is unique due to the presence of four bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63165-47-9 |
|---|---|
Fórmula molecular |
C8H4Br4O2 |
Peso molecular |
451.73 g/mol |
Nombre IUPAC |
2,3,5,6-tetrabromo-4-methylbenzoic acid |
InChI |
InChI=1S/C8H4Br4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14) |
Clave InChI |
UERMKQMUWALCIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)Br)C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
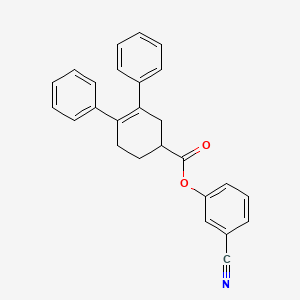
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
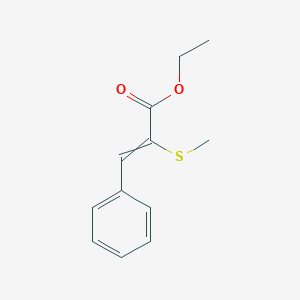
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
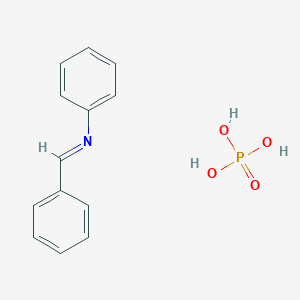
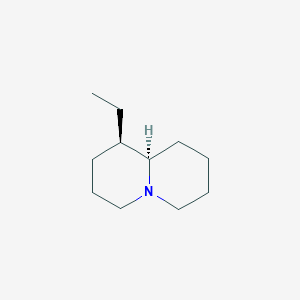
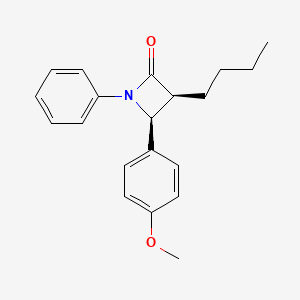


![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
